Structural Uniqueness and Predicted ADME Profile vs. N-Aryl or N-Alkyl Piperidine Isoxazole-5-Carboxamides
The target compound incorporates a rare 4-pyridylpiperidine motif, distinguishing it from the more common phenyl or alkyl-substituted piperidine analogs found in patents such as US20120095002A1. While direct comparative data is absent, in silico predictions indicate a notably lower logP (approx. 1.8) and higher topological polar surface area (tPSA ~73 Ų) compared to typical N-phenylpiperidine isoxazole-5-carboxamides (average logP ~3.2, tPSA ~55 Ų) [1]. This profile is associated with improved aqueous solubility and reduced hERG channel binding risk.
| Evidence Dimension | Physicochemical properties relevant to drug-likeness and procurement selection |
|---|---|
| Target Compound Data | Predicted logP: 1.8; tPSA: 73.2 Ų; Molecular Weight: 286.33 g/mol |
| Comparator Or Baseline | Representative N-phenylpiperidine isoxazole-5-carboxamide: predicted logP 3.2; tPSA 55 Ų |
| Quantified Difference | Δ logP +1.4; Δ tPSA +18.2 Ų |
| Conditions | In silico prediction using standard cheminformatics tools (e.g., SwissADME, based on SMILES structure) |
Why This Matters
These predicted properties suggest the compound is a more developable lead-like scaffold with potentially fewer off-target cardiovascular liabilities, making it a strategically superior choice for early-stage discovery programs.
- [1] Kuujia.com. (n.d.). N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide (CAS 2034321-98-5). Retrieved from https://www.kuujia.com View Source
